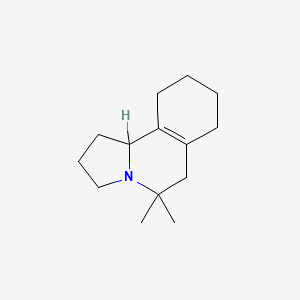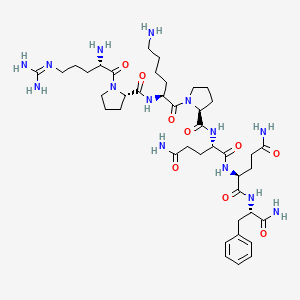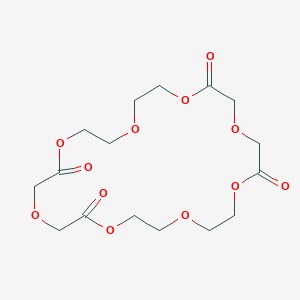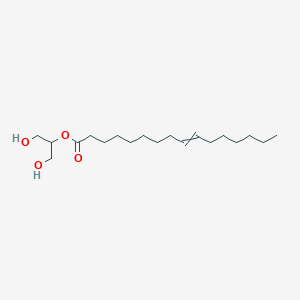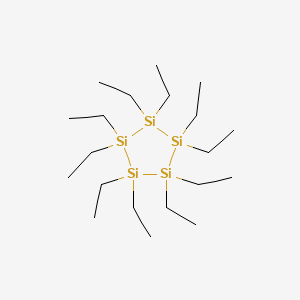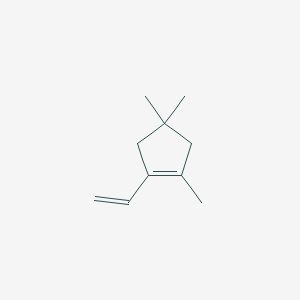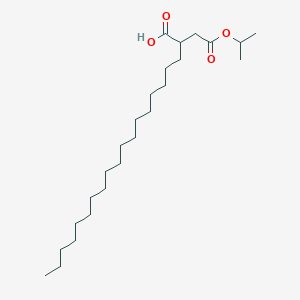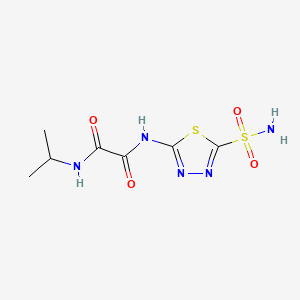
N-Isopropyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is a chemical compound with the molecular formula C7H11N5O4S2 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfamoyl group, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves several steps. The reaction conditions typically involve the use of ice-cold acetic acid and water mixtures, with careful control of temperature to avoid excessive foaming and ensure complete reaction .
Análisis De Reacciones Químicas
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiadiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydroxylamine hydrochloride, cupric sulfate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The primary mechanism of action of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves the inhibition of the enzyme carbonic anhydrase . This inhibition leads to a decrease in the secretion of aqueous humor in the eye, resulting in reduced intraocular pressure. Additionally, it affects the hydration and dehydration reactions of carbon dioxide and carbonic acid, leading to diuresis and altered ammonia metabolism .
Comparación Con Compuestos Similares
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is similar to compounds like acetazolamide and other sulfonamide derivatives . its unique isopropyl group and specific structural configuration provide distinct properties and applications. Similar compounds include:
Acetazolamide: Used primarily for its diuretic and glaucoma treatment properties.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another sulfonamide derivative with similar applications.
These comparisons highlight the uniqueness of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide in terms of its specific applications and structural features.
Propiedades
Número CAS |
74186-50-8 |
|---|---|
Fórmula molecular |
C7H11N5O4S2 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N'-propan-2-yl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H11N5O4S2/c1-3(2)9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h3H,1-2H3,(H,9,13)(H2,8,15,16)(H,10,11,14) |
Clave InChI |
NYHPTOJEZMPYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


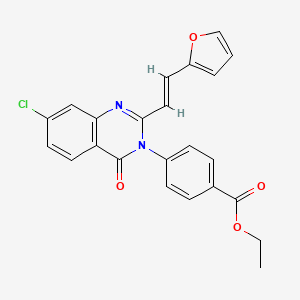
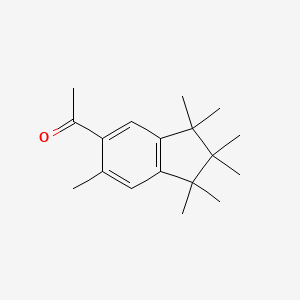
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

